molecular formula C10H21NO2 B6612808 tert-butyl 4-amino-4-methylpentanoate CAS No. 161295-14-3

tert-butyl 4-amino-4-methylpentanoate

Cat. No. B6612808
CAS RN: 161295-14-3
M. Wt: 187.28 g/mol
InChI Key: MSYWFLPIRKVKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-4-methylpentanoate, also known as TBAMMP, is an organic compound that is used as a reagent in synthesizing several different compounds. It is a colorless liquid with a faint odor and a slightly bitter taste. TBAMMP is synthesized from the reaction of tert-butyl alcohol and 4-amino-4-methylpentanoic acid. It has a melting point of -12°C and a boiling point of 131°C. TBAMMP is used in various scientific studies and applications, due to its unique properties and structure. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TBAMMP.

Scientific Research Applications

Enzyme Catalysis and Hydrolysis

tert-butyl 4-amino-4-methylpentanoate has been studied in the context of enzyme catalysis and hydrolysis. Research shows that lipase A from Candida antarctica, when used in ethyl butanoate, can be applied to the kinetic resolution of tert-butyl esters of various amino acids, including 3-amino-4-methylpentanoic acid. This process is significant for understanding the chemoselectivity of enzyme-catalyzed reactions (Mäenpää, Kanerva, & Liljeblad, 2016).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, which is a part of this compound, has been found to influence the properties of bioactive compounds. Its incorporation can lead to changes in lipophilicity and metabolic stability, prompting a search for alternative substituents for drug discovery processes (Westphal et al., 2015).

Chemical Synthesis

This compound has been explored in various chemical synthesis processes. For instance, studies on the hydrogenation of derivatives of this compound have been conducted to understand different catalyst/solvent systems. This research is crucial for the production of compounds like trans-4-methylproline, a significant precursor in organic synthesis (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis

The compound is also used in the asymmetric synthesis of various important molecules. Research has demonstrated its application in highly stereoselective and stereodivergent dihydroxylations of acyclic allylic amines, contributing significantly to the field of asymmetric synthesis (Csatayová et al., 2011).

Biological Studies

In biological studies, derivatives of this compound have been synthesized for use in exploring enzyme catalysis and inhibition. These studies contribute to our understanding of various biological processes and potential therapeutic applications (Silverman, Durkee, & Invergo, 1986).

properties

IUPAC Name

tert-butyl 4-amino-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWFLPIRKVKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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